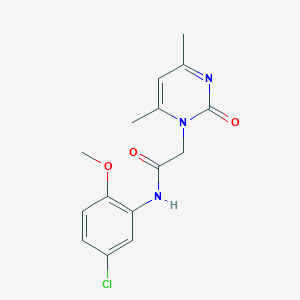![molecular formula C17H30N2O2 B4753081 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4753081.png)
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane
説明
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane, also known as AZD-5213, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to enhance the activity of this receptor in the brain. In
作用機序
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane acts as a PAM of the α7 nAChR, which means that it enhances the activity of this receptor in response to the neurotransmitter acetylcholine. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various cognitive processes. By enhancing the activity of this receptor, 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane has been shown to enhance the activity of the α7 nAChR in the brain, which has several biochemical and physiological effects. It has been found to improve cognitive function, enhance synaptic plasticity, and increase the release of neurotransmitters such as dopamine and glutamate. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in the pathophysiology of several neuropsychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane in lab experiments is its specificity for the α7 nAChR. This allows researchers to selectively target this receptor and study its effects on cognitive function and other physiological processes. Additionally, 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also some limitations to using 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane in lab experiments. One of the main limitations is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the effects of 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane may vary depending on the dose and duration of treatment, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane. One area of interest is its potential therapeutic applications in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanism of action of 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane and its effects on synaptic plasticity and neurotransmitter release. Finally, there is a need for more studies on the pharmacokinetics and safety of 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane in humans, which will be necessary for its eventual clinical development.
科学的研究の応用
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been found to enhance the activity of the α7 nAChR, which is involved in learning and memory processes, and has been implicated in the pathophysiology of several neuropsychiatric disorders.
特性
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)16(21)19-12-8-14(9-13-19)15(20)18-10-6-4-5-7-11-18/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKXPTJTFCDKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753020.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4753037.png)
![2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4753038.png)
![N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4753052.png)
![6-({4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4753054.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4753061.png)
amine dihydrochloride](/img/structure/B4753065.png)
![3-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4753067.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4753070.png)
![ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4753074.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4753086.png)